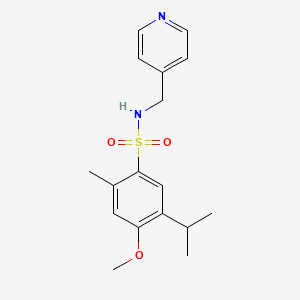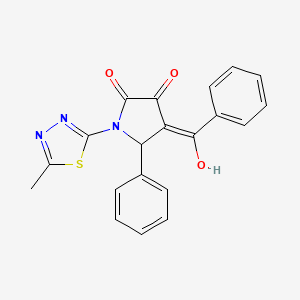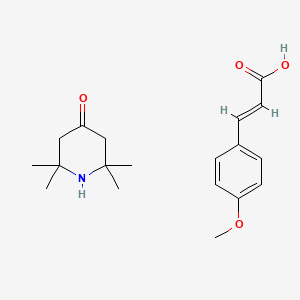
5-isopropyl-4-methoxy-2-methyl-N-(4-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isopropyl-4-methoxy-2-methyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as PMSF, is a protease inhibitor commonly used in scientific research. It is a small molecule that irreversibly inhibits serine proteases by modifying the active site of the enzyme. PMSF has been widely used in various biochemical and physiological studies due to its high specificity and stability.
Mécanisme D'action
5-isopropyl-4-methoxy-2-methyl-N-(4-pyridinylmethyl)benzenesulfonamide irreversibly inhibits serine proteases by modifying the active site of the enzyme. It reacts with the hydroxyl group of the serine residue in the active site, forming a stable covalent bond and blocking the substrate from binding to the enzyme. This compound is highly specific to serine proteases and does not inhibit other types of proteases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit blood coagulation, reduce inflammation, and induce apoptosis in cancer cells. This compound has also been shown to protect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidney.
Avantages Et Limitations Des Expériences En Laboratoire
5-isopropyl-4-methoxy-2-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has several advantages as a protease inhibitor in lab experiments. It is highly specific to serine proteases and does not inhibit other types of proteases. This compound is stable and can be stored for long periods without losing its activity. However, this compound has some limitations. It is not effective against all serine proteases and may not be suitable for all experiments. This compound is also relatively expensive compared to other protease inhibitors.
Orientations Futures
There are several future directions for the use of 5-isopropyl-4-methoxy-2-methyl-N-(4-pyridinylmethyl)benzenesulfonamide in scientific research. One area of interest is the development of new protease inhibitors with improved specificity and efficacy. Another area of interest is the investigation of the role of proteases in various diseases, including cancer and neurodegenerative disorders. This compound may also be used in the development of new therapies for these diseases. Additionally, this compound may be used in the study of the structure and function of proteases and their inhibitors.
Méthodes De Synthèse
5-isopropyl-4-methoxy-2-methyl-N-(4-pyridinylmethyl)benzenesulfonamide can be synthesized through a simple two-step reaction from 4-methoxy-2-methylbenzenesulfonyl chloride and 4-pyridinemethanol. The first step involves the reaction of the sulfonyl chloride with isopropylamine to form the corresponding sulfonamide intermediate. The second step involves the reaction of the intermediate with 4-pyridinemethanol to yield this compound.
Applications De Recherche Scientifique
5-isopropyl-4-methoxy-2-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively used as a protease inhibitor in various biochemical and physiological studies. It is commonly used to inhibit serine proteases such as trypsin, chymotrypsin, and thrombin. This compound has been used to study the role of proteases in various biological processes, including blood coagulation, apoptosis, and inflammation. It has also been used to investigate the structure and function of proteases and their inhibitors.
Propriétés
IUPAC Name |
4-methoxy-2-methyl-5-propan-2-yl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12(2)15-10-17(13(3)9-16(15)22-4)23(20,21)19-11-14-5-7-18-8-6-14/h5-10,12,19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIYWNRYTPJIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=NC=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-dimethoxyphenyl)-3-[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]-2-propen-1-one](/img/structure/B5307695.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5307708.png)
![(1R*,2R*)-N-methyl-2-phenyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide](/img/structure/B5307712.png)
![2-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-N-(2,3-dimethylphenyl)-2-oxoacetamide](/img/structure/B5307728.png)
![1-(3-hydroxybenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5307736.png)
![N-((1R)-1-{[3-(1,3-benzodioxol-5-yl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}propyl)acetamide](/img/structure/B5307745.png)
![1-(3-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5307759.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5307767.png)
![N-(tert-butyl)-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5307772.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5307778.png)
![(5R,11aS)-3-[(2,3-difluorophenyl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5307784.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5307791.png)